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Compound of Interest

Compound Name: Methylenetriphenylphosphorane

Cat. No.: B3051586

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methylenetriphenylphosphorane
(PhsP=CHy3), a pivotal reagent in organic synthesis. The document details its molecular
structure, physicochemical and spectroscopic properties, and its primary application as a Wittig
reagent. Furthermore, this guide furnishes detailed experimental protocols for its preparation
and utilization in olefination reactions, alongside a mechanistic exploration of its reactivity.

Introduction

Methylenetriphenylphosphorane is an organophosphorus compound and the parent member
of the class of phosphorus ylides, commonly known as Wittig reagents.[1] It is a highly polar
and basic species widely employed in organic chemistry to convert aldehydes and ketones into
terminal alkenes through the celebrated Wittig reaction.[1] This process, which involves the
replacement of a carbonyl oxygen with a methylene group, is a cornerstone of modern
synthetic strategy due to its reliability and stereochemical predictability.

Molecular Structure and Properties

The structural attributes and physicochemical properties of methylenetriphenylphosphorane
are fundamental to its reactivity.

Molecular Structure
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Methylenetriphenylphosphorane is most accurately described as a resonance hybrid of two
contributing structures: an ylide form with adjacent positive and negative charges (PhsP*-
CH27) and a phosphorane form with a phosphorus-carbon double bond (PhsP=CHz2).[1]

Crystallographic studies reveal an approximately tetrahedral geometry around the phosphorus
atom. The P-CHz moiety is planar, and the phosphorus-carbon double bond distance is
approximately 1.661 A, which is significantly shorter than the P-phenyl single bond distances of
about 1.823 A [1]

Identifier Value

IUPAC Name Methylidenetri(phenyl)phosphane
Methylene(triphenyl)phosphorane,

Synonyms ] ] )
Triphenylphosphine methylide, PhsP=CH:

CAS Number 3487-44-3

Molecular Formula CioH17P

Molecular Weight 276.31 g/mol

Physicochemical Properties

The physical and chemical characteristics of methylenetriphenylphosphorane are
summarized in the table below. It is typically prepared and used in situ due to its reactivity.[1]

Property Value

Appearance Yellow solid

Density 1.19 g/cm3

Solubility Decomposes in water; Soluble in THF
pKa of conjugate acid ~15

Spectroscopic Characterization
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The structural features of methylenetriphenylphosphorane can be elucidated through various

spectroscopic techniques. The following table summarizes the expected spectroscopic data.

Expected Chemical Shifts / Absorption

Technique Band
ands
Phenyl protons: & 7.5-7.8 ppm (m); Methylene
1H NMR protons (P=CHz): 6 ~0.9-1.5 ppm (d, 2J(P,H) = 7-
10 Hz)
Phenyl carbons: & 128-135 ppm; Methylene
13C NMR carbon (P=CHz): d ~ -4 to -6 ppm (d, J(P,C) =
90-100 Hz)
3P NMR 0 ~20-23 ppm (relative to 85% H3POa)

IR Spectroscopy

P=C stretch: ~1000-1100 cm~1; P-Ph stretch:
~1435 cm~t; C-H (aromatic): ~3050 cm~1; C-H
(alkenyl): ~3000 cm~1

Experimental Protocols

Detailed methodologies for the preparation of methylenetriphenylphosphorane and its

application in the Wittig reaction are provided below.

Protocol 1: In Situ Preparation of
Methylenetriphenylphosphorane

This protocol describes the generation of the ylide from its phosphonium salt precursor,

methyltriphenylphosphonium bromide.

Materials:

o Methyltriphenylphosphonium bromide

e Anhydrous tetrahydrofuran (THF)

e n-Butyllithium (n-BuLi) or Potassium tert-butoxide (KOtBu)
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» Schlenk flask or a two-necked round-bottom flask
e Magnetic stirrer and stir bar

» Nitrogen or Argon gas supply

Procedure:

e Adry Schlenk flask equipped with a magnetic stir bar is charged with
methyltriphenylphosphonium bromide (1.0 equivalent).

e The flask is flushed with an inert gas (Nitrogen or Argon).
e Anhydrous THF is added via syringe to create a suspension.
e The suspension is cooled to 0 °C in an ice bath with continuous stirring.

e A solution of n-butyllithium in hexanes (1.0 equivalent) is added dropwise to the stirred
suspension under a positive pressure of the inert gas. Alternatively, solid potassium tert-
butoxide (1.0 equivalent) can be added portion-wise.

» Upon addition of the base, the white suspension typically turns into a characteristic orange or
deep yellow solution, indicating the formation of the ylide.

e The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature
and stirred for an additional hour before use.
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Synthesis of Methylenetriphenylphosphorane

Anhydrous THF
Strong Base p-( Methylenetriphenylphosphorane
(e.g., n-BuLi) - (PhsP=CHz2)

Deprotonation

Methyltriphenylphosphonium Bromide
(PhsP*CHs Br™)

Click to download full resolution via product page

Caption: Synthesis of the Wittig reagent.

Protocol 2: Wittig Reaction with Cyclohexanone

This protocol details the methylenation of cyclohexanone using the freshly prepared
methylenetriphenylphosphorane.

Materials:

o Freshly prepared solution of methylenetriphenylphosphorane in THF
e Cyclohexanone

e Anhydrous diethyl ether

» Saturated aqueous ammonium chloride (NH4Cl) solution

e Brine

e Anhydrous magnesium sulfate (MgSQOa)

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b3051586?utm_src=pdf-body-img
https://www.benchchem.com/product/b3051586?utm_src=pdf-body
https://www.benchchem.com/product/b3051586?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3051586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Procedure:

In a separate dry flask under an inert atmosphere, cyclohexanone (1.0 equivalent relative to
the ylide) is dissolved in a minimal amount of anhydrous THF.

e The solution of cyclohexanone is cooled to 0 °C in an ice bath.

o The freshly prepared ylide solution from Protocol 1 is slowly transferred via cannula or
syringe to the stirred solution of cyclohexanone.

e The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The
progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

e Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH4Cl
solution.

o The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three
times with diethyl ether.

o The combined organic layers are washed with brine, dried over anhydrous MgSOa4, filtered,
and the solvent is removed under reduced pressure using a rotary evaporator.

e The crude product, methylenecyclohexane, can be purified by column chromatography on
silica gel.
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Experimental Workflow of Wittig Reaction
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Caption: Experimental workflow for the Wittig reaction.

Mechanism of Action: The Wittig Reaction
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The mechanism of the Wittig reaction has been a subject of extensive study. The currently
accepted mechanism for unstabilized ylides, such as methylenetriphenylphosphorane, under
salt-free conditions involves a direct [2+2] cycloaddition between the ylide and the carbonyl
compound. This concerted step forms a four-membered ring intermediate known as an
oxaphosphetane. This intermediate is unstable and rapidly decomposes in a retro-[2+2]
cycloaddition to yield the final alkene product and the highly stable triphenylphosphine oxide,
which is the thermodynamic driving force for the reaction.

An alternative pathway, which may be significant under certain conditions (e.g., in the presence
of lithium salts), involves a stepwise nucleophilic attack of the ylide on the carbonyl carbon to
form a dipolar betaine intermediate. This betaine then undergoes ring closure to the
oxaphosphetane, which subsequently decomposes.

Wittig Reaction Mechanism

Ph3sP=CH2 R2C=0

(KZ:Z] Cycloadditio‘rJ

Oxaphosphetane Intermediate

etro [2+2] Cycloaddition

R2C=CH2 Ph3P=0
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Caption: Mechanism of the Wittig reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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